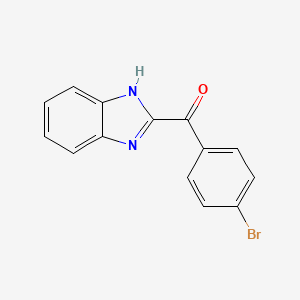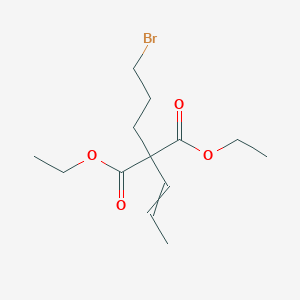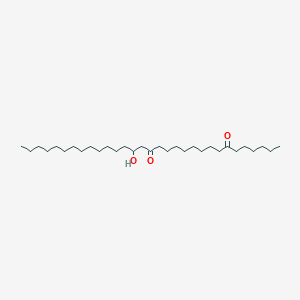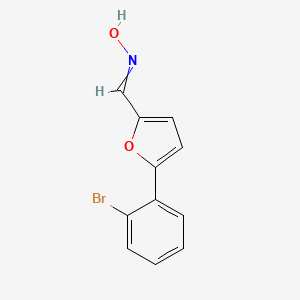
Nonyl 2,3-dichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 2,3-dichloropropanoate is an organic compound characterized by the presence of a nonyl group attached to a 2,3-dichloropropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonyl 2,3-dichloropropanoate can be synthesized through the esterification of 2,3-dichloropropanoic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 2,3-dichloropropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to hydroxyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Nonyl 2,3-dichloropropanoic acid.
Reduction: Nonyl 2,3-dihydroxypropanoate.
Substitution: Nonyl 2,3-dihydroxypropanoate or Nonyl 2,3-diaminopropanoate.
Aplicaciones Científicas De Investigación
Nonyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nonyl 2,3-dichloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Nonyl 2,3-dichloropropanoate can be compared with other similar compounds, such as:
Nonyl 2,3-dihydroxypropanoate: Differing by the presence of hydroxyl groups instead of chlorine atoms.
Nonyl 2,3-diaminopropanoate: Differing by the presence of amino groups instead of chlorine atoms.
Nonyl 2,3-dichloropropanoic acid: Differing by the presence of a carboxylic acid group instead of an ester group.
Propiedades
Número CAS |
89876-51-7 |
|---|---|
Fórmula molecular |
C12H22Cl2O2 |
Peso molecular |
269.20 g/mol |
Nombre IUPAC |
nonyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-16-12(15)11(14)10-13/h11H,2-10H2,1H3 |
Clave InChI |
UDHKDURNMASITB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)

![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)


![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)

![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)


